3,5-Difluoro-4-isobutoxybenzoic acid

Description

IUPAC Nomenclature and Systematic Identification

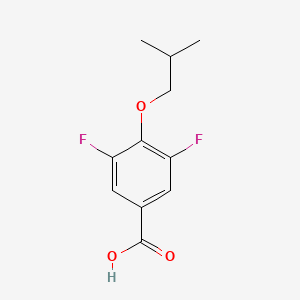

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3,5-difluoro-4-(2-methylpropoxy)benzoic acid. This designation clearly indicates the presence of two fluorine substituents at the 3 and 5 positions of the benzene ring, with a 2-methylpropoxy group (isobutoxy group) attached at the 4 position, and a carboxylic acid functional group at the 1 position. The compound is registered under the Chemical Abstracts Service number 1343670-92-7, providing a unique identifier for this specific molecular structure.

The molecular formula C₁₁H₁₂F₂O₃ reflects the incorporation of eleven carbon atoms, twelve hydrogen atoms, two fluorine atoms, and three oxygen atoms within the molecular framework. Alternative nomenclature includes the designation as 4-iso-Butoxy-3,5-difluorobenzoic acid, emphasizing the isobutoxy substitution pattern. The molecular weight has been determined to be 230.21 grams per mole according to computational analysis, while alternative sources report 230.210 grams per mole, representing minor variations in computational precision.

Structural representation through simplified molecular input line entry system notation provides the string CC(C)COC1=C(C=C(C=C1F)C(=O)O)F, which unambiguously defines the connectivity pattern within the molecule. The International Chemical Identifier for this compound is InChI=1S/C11H12F2O3/c1-6(2)5-16-10-8(12)3-7(11(14)15)4-9(10)13/h3-4,6H,5H2,1-2H3,(H,14,15), providing a standardized representation of the molecular structure and connectivity.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by a planar aromatic benzene ring system with tetrahedral geometry at the isobutoxy carbon centers. The benzene ring maintains its characteristic planar configuration despite the presence of multiple substituents, as the aromatic π-electron system requires coplanarity for optimal orbital overlap and resonance stabilization. The carboxylic acid functional group typically adopts a coplanar orientation with the benzene ring to maximize conjugation between the carbonyl π-system and the aromatic ring electrons.

The isobutoxy substituent introduces conformational flexibility through its branched alkyl chain structure. The 2-methylpropoxy group contains a central carbon atom bearing two methyl substituents, creating a sterically demanding branched structure that influences the overall molecular conformation. The oxygen atom connecting the isobutoxy group to the benzene ring adopts sp³ hybridization with tetrahedral geometry, allowing for rotational freedom around the carbon-oxygen bond.

Conformational analysis reveals that the isobutoxy group can adopt multiple rotational conformations around the aryl-oxygen bond and the subsequent carbon-carbon bonds within the alkyl chain. The most stable conformations are typically those that minimize steric interactions between the bulky isobutyl group and the adjacent fluorine substituents at the 3 and 5 positions. The branched nature of the isobutoxy group creates significant steric bulk that may influence intermolecular interactions and crystal packing arrangements.

Electronic Structure and Substituent Effects

The electronic structure of this compound is significantly influenced by the distinct electronic properties of its substituents, creating a complex interplay of electron-withdrawing and electron-donating effects. The two fluorine atoms at the 3 and 5 positions function as strong electron-withdrawing groups through their high electronegativity and inductive effects. These fluorine substituents withdraw electron density from the aromatic ring system, thereby decreasing the overall electron density and affecting both the chemical reactivity and physical properties of the molecule.

The isobutoxy group at the 4 position exhibits electron-donating characteristics through resonance effects, as the oxygen atom possesses lone pairs of electrons that can participate in resonance with the aromatic π-system. This electron donation partially counteracts the electron-withdrawing effects of the fluorine substituents, creating a balanced electronic environment within the molecule. The positioning of the electron-donating isobutoxy group para to the carboxylic acid functional group facilitates resonance stabilization that can influence the acidity of the carboxyl group.

The carboxylic acid functional group itself serves as an electron-withdrawing substituent through both inductive and resonance effects. The carbonyl carbon exhibits partial positive character due to the electronegativity of the oxygen atoms, while the entire carboxyl group can participate in extended conjugation with the aromatic ring system. The combined electronic effects of all substituents result in a modification of the aromatic ring's electron density distribution, with implications for chemical reactivity, spectroscopic properties, and intermolecular interactions.

Comparative analysis with related fluorinated benzoic acid derivatives suggests that the acidity of this compound would be intermediate between that of 3,5-difluorobenzoic acid, which has a predicted pKa of 3.52, and compounds with stronger electron-donating substituents. The electron-withdrawing fluorine atoms increase acidity relative to unsubstituted benzoic acid, while the electron-donating isobutoxy group partially diminishes this effect.

Comparative Analysis with Fluorinated Benzoic Acid Derivatives

Comparative structural analysis with related fluorinated benzoic acid derivatives reveals significant insights into the effects of substitution patterns on molecular properties and electronic characteristics. 3,5-Difluorobenzoic acid serves as a direct structural analog lacking the isobutoxy substituent, exhibiting a molecular formula of C₇H₄F₂O₂ with a molecular weight of 158.1 grams per mole. This compound demonstrates the baseline properties of difluorinated benzoic acid systems without additional substituent complications.

The incorporation of methoxy substitution, as observed in 3,5-difluoro-4-methoxybenzoic acid with the molecular formula C₈H₆F₂O₃ and molecular weight of 188.13 grams per mole, provides a useful comparison for understanding alkoxy substituent effects. The methoxy derivative exhibits similar electronic characteristics to the isobutoxy analog but with reduced steric bulk and conformational flexibility. The melting point of 3,5-difluoro-4-methoxybenzoic acid is reported as 164-166°C, indicating strong intermolecular interactions despite the presence of electron-donating substituents.

Comparison with 4-isobutylbenzoic acid, which possesses the molecular formula C₁₁H₁₄O₂, demonstrates the effects of direct alkyl substitution versus alkoxy linkage at the para position. The isobutyl derivative lacks the oxygen bridging atom present in the isobutoxy compound, resulting in different electronic effects and hydrogen bonding capabilities. The oxygen atom in the isobutoxy group provides additional sites for intermolecular hydrogen bonding and affects the overall polarity of the molecule.

Analysis of ethyl 3,5-difluoro-4-methoxybenzoate, with molecular formula C₁₀H₁₀F₂O₃ and molecular weight 216.18 grams per mole, illustrates the structural modifications that occur when the carboxylic acid group is converted to an ester functionality. This ester derivative demonstrates how functional group interconversion affects molecular properties while maintaining the core fluorinated aromatic framework.

Properties

IUPAC Name |

3,5-difluoro-4-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-6(2)5-16-10-8(12)3-7(11(14)15)4-9(10)13/h3-4,6H,5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKSAEDCUJGIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination Strategies

- The introduction of fluorine atoms at the 3- and 5-positions can be achieved by starting from appropriately fluorinated precursors such as 3,5-difluorobenzoic acid or by selective fluorination of intermediates.

- Fluorination methods often involve electrophilic fluorinating agents or use of fluorinated starting materials to ensure regioselectivity and avoid multiple side reactions.

Conversion of Acid to Acid Chloride and Subsequent Transformations

- The carboxylic acid group in intermediates can be converted to the corresponding acid chloride using reagents such as oxalyl chloride ((COCl)2) in the presence of catalytic amounts of DMF.

- Acid chlorides serve as reactive intermediates for further coupling reactions or for purification purposes.

- Reduction of nitro groups to amines, if present, can be carried out by catalytic hydrogenation (e.g., H2 with Pd/C) or chemical reduction with tin(II) chloride (SnCl2·2H2O).

These transformations are well-documented in the synthesis of related fluorinated benzoic acid derivatives and benzamides.

Representative Synthetic Scheme Summary

| Step | Reagents & Conditions | Transformation | Notes |

|---|---|---|---|

| 1 | 3-fluoro-4-nitrobenzoic acid + NaH + isobutanol, THF, RT | Nucleophilic aromatic substitution (S_NAr) | Formation of 3-fluoro-4-isobutoxybenzoic acid |

| 2 | Selective fluorination (if needed) | Introduction of second fluorine at 5-position | Ensures 3,5-difluoro substitution pattern |

| 3 | (COCl)2, catalytic DMF, CH2Cl2, RT | Conversion of acid to acid chloride | Prepares for coupling or purification |

| 4 | H2, Pd/C or SnCl2·2H2O reduction | Nitro to amine reduction (if applicable) | Optional step depending on intermediate |

Data and Research Findings

- The S_NAr reaction of 3-fluoro-4-nitrobenzoic acid with isobutanol under NaH base conditions proceeds efficiently at room temperature with good yields, typically above 70%, as reported in related benzamide syntheses.

- Acid chloride formation using oxalyl chloride is quantitative and rapid under mild conditions, facilitating subsequent synthetic steps.

- Reduction of nitro groups to amines proceeds smoothly with tin(II) chloride at 50 °C in ethyl acetate, yielding high purity amine intermediates.

- The presence of the carboxylic acid group is crucial for solubility and biological activity in related compounds, emphasizing the importance of maintaining this functional group intact during synthesis.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic aromatic substitution | 3-fluoro-4-nitrobenzoic acid | NaH, isobutanol, THF, RT | 70-85 | Efficient substitution of nitro by isobutoxy |

| Fluorination | 3-fluoro-4-isobutoxybenzoic acid (intermediate) | Electrophilic fluorinating agents or use of fluorinated precursors | Variable | Ensures 3,5-difluoro pattern |

| Acid chloride formation | This compound | Oxalyl chloride, catalytic DMF, CH2Cl2 | Quantitative | Prepares acid chloride for further reactions |

| Nitro reduction (if applicable) | Nitro-substituted intermediates | H2, Pd/C or SnCl2·2H2O, EtOAc, 50 °C | High | Converts nitro to amine for derivative synthesis |

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-isobutoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Esterification and Hydrolysis: The carboxylic acid group can be esterified or hydrolyzed.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Esters: Different esters of this compound can be synthesized.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives

Scientific Research Applications

3,5-Difluoro-4-isobutoxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated aromatic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-isobutoxybenzoic acid depends on its application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Chemical Reactivity: The fluorine atoms and isobutoxy group influence the compound’s reactivity, making it a versatile intermediate in organic synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,5-Difluoro-4-isobutoxybenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Differences and Research Findings

Substituent Effects on Acidity and Reactivity The isobutoxy group in this compound introduces steric hindrance, reducing its solubility in polar solvents compared to smaller substituents like methoxy (-OCH₃) or hydroxyl (-OH). For example, 3,5-Dimethoxy-2,4-difluorobenzoic acid (C₉H₇F₂O₄) is more water-soluble due to its methoxy groups . Fluorine atoms at the 3- and 5-positions increase the compound’s acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs like 4-hydroxybenzoic acid (pKa ~4.5) .

Synthetic Routes

- The synthesis of this compound likely involves nucleophilic substitution of a hydroxyl or halide group at the 4-position with isobutoxide, followed by fluorination. This contrasts with 3,5-Dimethoxy-2,4-difluorobenzoic acid, which is synthesized via nitration and methoxyl substitution on a tetrafluorobenzoic acid precursor .

Applications in Drug Development

- Fluorinated benzoic acids are critical in designing kinase inhibitors and antibiotics. For instance, 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid (C₇H₃Cl₂FO₃) exhibits antimicrobial activity due to its halogenated and hydroxyl substituents . In contrast, the isobutoxy group in the target compound may enhance lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug candidates .

Environmental and Toxicological Profiles Fluorinated aromatic compounds can form environmentally persistent free radicals (EPFRs) in particulate matter, as observed in indoor dust and surfaces .

Biological Activity

Overview

3,5-Difluoro-4-isobutoxybenzoic acid (CAS No. 1343670-92-7) is a fluorinated benzoic acid derivative notable for its unique structural features, including two fluorine atoms and an isobutoxy group. These modifications enhance its chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery.

The molecular formula of this compound is C11H12F2O3. The presence of fluorine atoms typically increases the lipophilicity of compounds, which can enhance their bioavailability and interaction with biological targets. The isobutoxy group contributes to the compound's hydrophobic characteristics, influencing its solubility and membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Preliminary studies suggest that it may inhibit certain protein-protein interactions, particularly those involving c-Myc and Max proteins, which are critical in various cellular processes including proliferation and apoptosis .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The compound has been investigated for its potential to disrupt c-Myc–Max/DNA complexes, which could lead to reduced tumor growth in cancers where these interactions are pivotal .

- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties as well .

- Enzyme Inhibition : The compound's structural features may allow it to act as a competitive inhibitor for specific enzymes involved in metabolic pathways relevant to disease states.

Case Studies

- Disruption of c-Myc–Max Interaction : In a study screening derivatives for their ability to disrupt c-Myc–Max interactions, this compound showed significant activity at concentrations around 100 µM. The results indicated that the presence of the carboxylic acid group was crucial for this activity .

- Inflammation Models : In mouse models of inflammation, compounds structurally similar to this compound have been shown to reduce levels of pro-inflammatory cytokines. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .

Comparative Analysis

To understand the unique properties of this compound relative to similar compounds, a comparison table is provided below:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated; Isobutoxy group | Anticancer; Anti-inflammatory |

| 3,5-Difluorobenzoic Acid | Fluorinated; No isobutoxy group | Limited bioactivity |

| 4-Isobutoxybenzoic Acid | Isobutoxy group; No fluorine | Moderate anti-inflammatory effects |

| 3,4-Difluorobenzoic Acid | Different substitution pattern | Varies; less studied |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-difluoro-4-isobutoxybenzoic acid, and what challenges are associated with fluorination and etherification steps?

- Methodological Answer : Synthesis typically involves fluorination of a benzoic acid precursor followed by etherification. For fluorination, electrophilic substitution using agents like HF or Selectfluor® can introduce fluorine atoms at the 3,5-positions. Etherification with isobutyl groups may require Williamson synthesis under basic conditions (e.g., K₂CO₃) or Mitsunobu reactions. Challenges include achieving regioselectivity, avoiding over-fluorination, and minimizing side reactions during ether bond formation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., splitting patterns for fluorine atoms and isobutoxy protons).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).

- HPLC : Assess purity using reverse-phase columns with UV detection (λ = 254 nm).

- Quantitative NMR (qNMR) : Reference certified standards (e.g., CRM4601-b for fluorinated analogs) for calibration .

Q. What safety precautions are critical when handling fluorinated benzoic acid derivatives in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Storage : Keep in inert atmospheres (argon/nitrogen) at 2–8°C to prevent degradation.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Fluorine’s electron-withdrawing nature activates the aromatic ring for nucleophilic attack at specific positions. Computational modeling (e.g., DFT calculations) can predict reactive sites, while experimental validation via kinetic studies under varying conditions (e.g., pH, temperature) quantifies substituent effects. Contrast with non-fluorinated analogs to isolate electronic contributions .

Q. What computational methods are effective in predicting the biological activity of fluorinated aromatic compounds like this compound?

- Methodological Answer :

- QSAR Models : Train using datasets of fluorinated benzoic acids with known bioactivity (e.g., enzyme inhibition).

- Molecular Docking : Simulate interactions with target receptors (e.g., COX-2 or kinases) using software like AutoDock Vina.

- Hybrid Receptor-Response Models : Integrate wet-lab data (e.g., agonist/antagonist profiles) with machine learning to predict activity across receptor subtypes .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies involving fluorinated benzoic acid derivatives?

- Methodological Answer : Divergence often arises from methodological variability (e.g., receptor selection, assay conditions). To reconcile contradictions:

- Standardize assay protocols (e.g., uniform cell lines, ligand concentrations).

- Conduct meta-analyses comparing datasets from diverse receptor systems (e.g., single vs. multiple receptors).

- Validate findings using orthogonal techniques (e.g., SPR binding assays vs. functional cAMP assays) .

Q. What role does the isobutoxy group play in modulating the compound’s solubility and bioavailability compared to other alkoxy substituents?

- Methodological Answer : Isobutoxy’s branched structure increases lipophilicity (logP), reducing aqueous solubility but enhancing membrane permeability. Compare with methoxy or ethoxy analogs via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.